2-[(5-{1-[(4-methoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Overview
Description
2-[(5-{1-[(4-methoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a useful research compound. Its molecular formula is C19H22N6O2S and its molecular weight is 398.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors . The presence of the 4-methoxyphenyl group suggests potential interaction with monoamine oxidase, as 4-methoxyphenethylamine is known to inhibit this enzyme .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen bonding and other intermolecular interactions . The presence of the 4-methoxyphenyl group and the 1,2,4-triazole ring could play a significant role in these interactions.
Biochemical Pathways
Similar compounds have been found to exhibit antiviral activity, suggesting potential interaction with viral replication pathways .
Result of Action
Similar compounds have been found to exhibit antiviral activity, suggesting that it may inhibit viral replication .
Properties
IUPAC Name |
2-[[5-[1-(4-methoxyanilino)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-13(21-14-8-10-16(27-2)11-9-14)18-23-24-19(28-12-17(26)22-20)25(18)15-6-4-3-5-7-15/h3-11,13,21H,12,20H2,1-2H3,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVDIRHJIJXUOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(N1C2=CC=CC=C2)SCC(=O)NN)NC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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